2-Boc-amino-6-methoxy-nicotinic acid

Description

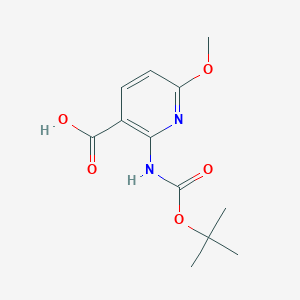

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-9-7(10(15)16)5-6-8(13-9)18-4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVKVWYFFCKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138733 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-33-6 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Boc Amino 6 Methoxy Nicotinic Acid

Reactivity of the Carboxyl Group

The carboxylic acid moiety is a key site for molecular elaboration, primarily through the formation of ester and amide bonds. These transformations are fundamental in peptide synthesis and the development of chemical linkers.

Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under reflux with an acid catalyst like p-toluenesulfonic acid, is a classic method. researchgate.net This process often requires azeotropic removal of water to drive the reaction to completion. researchgate.net However, for complex molecules, milder conditions are often preferred.

Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-(dimethylamino)pyridine (DMAP), can facilitate esterification with an alcohol under neutral conditions. researchgate.net Alternatively, the carboxylic acid can be converted to an active ester, for instance, an N-hydroxysuccinimide ester, which can then react with an alcohol. researchgate.net Alkylation of the carboxylate salt with an alkyl halide in a polar aprotic solvent is another effective, mild approach. researchgate.net

The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions to regenerate the carboxylic acid.

Table 1: Selected Methods for Esterification of N-Boc-Amino Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Acid Catalysis | Alcohol, Sulfuric Acid | Room Temperature | A simple and direct method. researchgate.net |

| Coupling Reagents | Alcohol, EDC/DCC, DMAP | DCM, Room Temperature | Widely used in organic synthesis for its mild conditions. researchgate.net |

| Alkylation | Alkyl Halide, K₂CO₃ | MeCN, Heat | Mild and quantitative, with easy workup. researchgate.net |

| Active Esters | N-hydroxysuccinimide | Two-step process | Intermediate ester is isolated then reacted with alcohol. researchgate.net |

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most critical reactions of this compound, particularly for its use in constructing linkers for antibody-drug conjugates (ADCs) or other targeted therapies. luxembourg-bio.comresearchgate.net This reaction typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Standard peptide coupling reagents are extensively used for this purpose. Reagents based on carbodiimides (DCC, EDC) or phosphonium (B103445) (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) efficiently promote amide bond formation with minimal side reactions and high yields. luxembourg-bio.com The reaction involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily displaced by the amine. luxembourg-bio.com

The sequence of 2-Boc-amino-6-methoxy-nicotinic acid can be incorporated into a larger molecular scaffold, acting as a rigid spacer or a point of attachment. After amide bond formation, the Boc protecting group can be selectively removed to reveal a new primary amine, which can be further functionalized, making this compound a versatile building block in medicinal chemistry. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | Cost-effective and widely used; DCU is poorly soluble, aiding removal. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA) | High reactivity but can have toxic byproducts. |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Tetramethylurea | Highly efficient, fast reaction times, and reduced risk of racemization. researchgate.netluxembourg-bio.com |

Reactivity of the N-Boc Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. organic-chemistry.org

The most common method for the cleavage of the N-Boc group is acidolysis. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton.

Treatment with TFA, often as a solution in a solvent like dichloromethane (B109758) (DCM), is a standard protocol. chemspider.comnih.gov Concentrations can range from 25-50% TFA in DCM, with reaction times typically between 30 minutes to a few hours at room temperature. chemspider.com For substrates sensitive to strong acid, milder conditions or the use of scavengers may be necessary to prevent side reactions. researchgate.net

An alternative and equally prevalent method is the use of HCl dissolved in an organic solvent, such as dioxane or methanol (B129727). nih.gov A 4M solution of HCl in dioxane is highly effective, often achieving complete deprotection in under an hour at room temperature. nih.gov Milder reagents like aqueous phosphoric acid or oxalyl chloride in methanol have also been reported for selective Boc deprotection under specific circumstances. organic-chemistry.orgnih.gov

Table 3: Comparison of Common N-Boc Deprotection Methods

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in DCM, RT, 0.5-2 h | Volatile, easy to remove under vacuum. chemspider.com | Highly corrosive; can cleave other acid-labile groups if not controlled. researchgate.net |

| Hydrochloric Acid (HCl) | 4M in Dioxane, RT, <1 h | Fast, efficient, and selective. nih.gov | Dioxane is a hazardous solvent; product is an HCl salt. |

| Phosphoric Acid | Aqueous H₃PO₄ | Environmentally benign, mild, and selective. organic-chemistry.org | Requires aqueous workup. |

| Oxalyl Chloride | (COCl)₂ in Methanol | Mild conditions (RT), rapid for aromatic substrates. nih.gov | Reagent is toxic and moisture-sensitive. |

Upon removal of the Boc group, the resulting primary aromatic amine of 2-amino-6-methoxy-nicotinic acid becomes available for a wide range of chemical transformations. This nucleophilic amino group can readily participate in reactions such as acylation, sulfonylation, alkylation, and arylation.

For example, the free amine can be acylated with acid chlorides or anhydrides to form amides, or coupled with another carboxylic acid using standard peptide coupling reagents. It can also be reacted with sulfonyl chlorides to yield sulfonamides. These reactions allow for the attachment of new functional moieties, extending the molecular framework. The deprotected product, 2-amino-6-methoxy-nicotinic acid, serves as a valuable intermediate in multistep syntheses. thermofisher.com

Reactivity Influenced by the Methoxy (B1213986) Substituent

The methoxy group at the 6-position of the pyridine (B92270) ring significantly influences the electronic properties and reactivity of the entire molecule. As a strong electron-donating group, it increases the electron density of the aromatic ring through resonance. This has several consequences:

Increased Nucleophilicity: The electron-donating nature of the methoxy group makes the pyridine ring more electron-rich, potentially increasing its susceptibility to electrophilic attack, although such reactions are generally difficult on pyridine rings.

Basicity Modification: The increased electron density on the ring nitrogen atom makes it more basic compared to unsubstituted nicotinic acid.

Directing Effects: It directs electrophiles primarily to the ortho and para positions (C3 and C5).

While the methoxy group is generally stable, it can be susceptible to cleavage under harsh acidic conditions (e.g., using HBr or BBr₃), which would convert it into a 6-hydroxynicotinic acid or 6-pyridone derivative. This potential transformation must be considered when planning synthetic steps that involve strong acids. Computational studies on related substituted nicotinic acids show that substituents significantly alter the electronic properties, such as the frontier orbital energy gap and the molecular electrostatic potential, which in turn dictates the molecule's reactivity. jocpr.com

Impact of the Pyridine Nitrogen on Reaction Pathways and Coordination Chemistry

Electronic Influence of Substituents

The reactivity of the pyridine nitrogen is largely dictated by the electron density at this position. In the case of this compound, both the methoxy (-OCH₃) group at the 6-position and the Boc-amino (-NHBoc) group at the 2-position are considered electron-donating groups (EDGs).

The cumulative effect of these two ortho/para-directing, electron-donating groups is an enhancement of the electron density at the pyridine nitrogen. This increased electron density makes the nitrogen atom more basic and more nucleophilic compared to that in unsubstituted nicotinic acid, thereby influencing its reaction pathways. nih.govrsc.org

| Substituent Group | Position | Electronic Effect | Impact on Pyridine Nitrogen |

| -H (Reference) | - | Neutral | Baseline basicity/nucleophilicity |

| -OCH₃ | 6 | Electron-Donating (Resonance) | Increases basicity and nucleophilicity |

| -NHBoc | 2 | Weakly Electron-Donating (Net) | Increases basicity and nucleophilicity |

| -COOH | 3 | Electron-Withdrawing (Inductive) | Decreases basicity and nucleophilicity |

Effect on Reaction Pathways

The enriched electron density at the pyridine nitrogen makes it a more reactive site for electrophilic attack. Consequently, this compound is expected to be more susceptible to reactions such as N-alkylation and N-oxidation compared to pyridine or nicotinic acid themselves, which require harsher conditions for such transformations. quora.com The pyridine nitrogen's lone pair can readily attack electrophiles, leading to the formation of N-substituted pyridinium (B92312) salts.

Role in Coordination Chemistry

The pyridine nitrogen is a primary site for coordination with metal ions. ijnrd.org Nicotinic acid and its derivatives are well-known ligands in coordination chemistry, capable of binding to metal centers in various modes. nih.govchemistryjournal.net The increased Lewis basicity of the nitrogen atom in this compound, resulting from the attached EDGs, enhances its ability to donate its lone pair to a metal cation, thus forming stronger coordination bonds. nih.gov Studies on substituted pyridine ligands have shown that electron-donating groups generally lead to shorter and stronger metal-nitrogen bonds. nih.gov

However, the coordination is also subject to steric effects. The bulky tert-butoxycarbonyl (Boc) group at the 2-position, immediately adjacent to the pyridine nitrogen, can create significant steric hindrance. nih.govresearchgate.net This steric crowding may impede the approach of a metal ion to the nitrogen, potentially influencing the feasibility of coordination or the geometry of the resulting complex. nih.govresearchgate.net Depending on the size of the metal ion and the other ligands present, this steric hindrance could either prevent coordination at the nitrogen or force a distorted coordination geometry.

Nicotinic acid derivatives can coordinate to metal ions in several ways:

Monodentate (N-coordination): Binding occurs solely through the pyridine nitrogen atom. nih.gov

Monodentate (O-coordination): Binding occurs through one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate (N,O-chelation): Both the pyridine nitrogen and an oxygen from the carboxylate group bind to the same metal center, forming a stable chelate ring.

Bridging: The ligand coordinates to two different metal centers, often using the carboxylate group in a bridging fashion.

| Coordination Mode | Description | Potential in this compound |

| Monodentate (N-coordination) | Ligand binds via the pyridine nitrogen lone pair. | Favored electronically due to high basicity, but may be sterically hindered by the adjacent Boc-amino group. researchgate.net |

| Monodentate (O-coordination) | Ligand binds via the carboxylate oxygen after deprotonation. | A common coordination mode for carboxylate-containing ligands. |

| Bidentate (N,O-chelation) | Simultaneous binding of pyridine N and carboxylate O to one metal center. | Forms a stable 6-membered chelate ring. Steric hindrance from the 2-substituent could affect complex geometry. rsc.org |

| Bridging (O,O'-coordination) | The carboxylate group bridges two metal centers. | Possible, leading to the formation of coordination polymers. |

Utility As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor for Complex Nicotinic Acid Derivatives and Analogs

The structure of 2-Boc-amino-6-methoxy-nicotinic acid is intrinsically designed for elaboration into a wide array of more complex nicotinic acid derivatives. The tert-butoxycarbonyl (Boc) protecting group on the C2-amino function is stable under various reaction conditions but can be readily removed under acidic conditions. This allows for selective reactions at other positions before exposing the reactive amino group for further derivatization.

The primary points of modification on the this compound scaffold are the C2-amino group (after deprotection) and the C3-carboxylic acid group. These sites enable the synthesis of a diverse range of analogs through standard coupling and modification reactions. For instance, the carboxylic acid can be converted into amides, esters, or other functionalities, while the deprotected amine can undergo acylation, alkylation, or arylation. This dual functionality is crucial for creating molecules with tailored properties. guidechem.comnih.govnih.gov

Research has demonstrated the synthesis of various nicotinic acid analogs for applications such as potential hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov The core structure provided by aminonicotinic acids serves as a template, with modifications aimed at optimizing biological activity.

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group | Potential Analog Class |

|---|---|---|---|---|

| C3-Carboxylic Acid | Amide Coupling | R-NH₂, Coupling Agents (e.g., HATU, EDC) | -C(O)NHR | Nicotinamides |

| C3-Carboxylic Acid | Esterification | R-OH, Acid Catalyst | -C(O)OR | Nicotinate Esters |

| C2-Amino (post-deprotection) | Acylation | R-C(O)Cl or (RCO)₂O | -NHC(O)R | 2-Acylamino-nicotinic acids |

| C2-Amino (post-deprotection) | Sulfonylation | R-SO₂Cl | -NHSO₂R | 2-Sulfonamido-nicotinic acids |

| C2-Amino (post-deprotection) | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | -NHR or -NR₂ | 2-(Alkylamino)-nicotinic acids |

Integration into Multi-Component Reaction (MCR) Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a product containing structural elements from all starting materials. baranlab.orgnih.gov The carboxylic acid functionality of this compound makes it an ideal acidic component for prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govresearchgate.netnih.gov

In a Ugi four-component reaction (U-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid converge to form a di-peptide-like α-acylamino amide. By employing this compound, chemists can incorporate the substituted pyridine (B92270) scaffold directly into the final product, generating highly complex and functionalized molecules in a single, efficient step. researchgate.netbeilstein-journals.org

Similarly, in the Passerini three-component reaction (P-3CR), an aldehyde, an isocyanide, and a carboxylic acid react to yield an α-acyloxy carboxamide. The use of this compound in this context allows for the rapid assembly of ester-amide structures bearing the nicotinic acid core. nih.govnih.gov The products of these MCRs are themselves versatile intermediates that can undergo further modifications, such as post-condensation cyclizations, leveraging the other functional groups present on the scaffold.

| MCR Type | Other Components | General Product Structure | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC) | α-Acylamino Amide | Rapid creation of two amide bonds; high molecular complexity. |

| Passerini Reaction | Aldehyde (R¹CHO), Isocyanide (R³NC) | α-Acyloxy Carboxamide | Efficient formation of ester and amide linkages in one pot. |

Application in the Construction of Diverse Heterocyclic Ring Systems

The ortho-relationship between the amino group and the carboxylic acid in 2-aminonicotinic acid derivatives is a classic structural motif for the synthesis of fused heterocyclic systems. After deprotection of the Boc group, the resulting 2-amino-6-methoxy-nicotinic acid serves as a potent precursor for constructing bicyclic heterocycles through cyclocondensation reactions.

One of the most prominent applications is the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.gov This core structure is found in numerous biologically active molecules, including kinase inhibitors used in oncology, such as Palbociclib. nih.gov The reaction typically involves condensing the 2-aminonicotinic acid with a reagent that provides the remaining atoms for the pyrimidine (B1678525) ring, such as formamide, guanidine, or urea (B33335) derivatives. The methoxy (B1213986) group at the C6 position remains as a key substituent that can influence the physicochemical properties and biological activity of the final fused system.

Beyond pyridopyrimidines, this building block can be used to access other fused systems by varying the cyclizing agent. This versatility makes it a cornerstone in the synthesis of diverse heterocyclic frameworks relevant to medicinal chemistry. beilstein-journals.org

| Reagent for Cyclization | Resulting Heterocyclic Core | Significance of Scaffold |

|---|---|---|

| Guanidine derivatives | 2,4-Diamino-pyrido[2,3-d]pyrimidine | Core of various kinase inhibitors and other therapeutic agents. nih.gov |

| Formamide or Formic Acid derivatives | Pyrido[2,3-d]pyrimidin-4-one | Common pharmacophore in medicinal chemistry. |

| β-Ketoesters | Pyrido[2,3-d]pyridine derivatives | Versatile intermediates for further functionalization. |

| Phosgene or equivalents | Pyrido[2,3-d] nih.govresearchgate.netoxazin-4-one | Reactive intermediates for synthesis of other fused systems. |

Development of Scaffolds for Combinatorial Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of diverse molecules, known as libraries, for high-throughput screening in drug discovery. nih.govnih.govopenaccessjournals.com The success of this approach relies on the use of versatile scaffolds that allow for the attachment of various building blocks at multiple, distinct positions. This compound is an exemplary scaffold for this purpose due to its multiple points of diversification.

The molecule possesses three primary diversification points:

The C3-Carboxylic Acid: This group can be converted into a library of amides by reacting it with a diverse panel of primary and secondary amines.

The C2-Amino Group: Following Boc deprotection, this amine can be acylated with a wide range of carboxylic acids or sulfonylated with various sulfonyl chlorides.

The C6-Methoxy Group: While more challenging, this position can potentially undergo nucleophilic aromatic substitution to introduce different alkoxy or amino substituents, further expanding the chemical space.

This multi-directional approach allows for the exponential growth of a compound library from a single, well-designed core. The pyridine ring itself acts as a "privileged scaffold"—a structural framework known to bind to multiple biological targets, increasing the probability of identifying bioactive compounds within the synthesized library. researchgate.net

| Diversification Point | Building Block Set (Examples) | Resulting Library Focus |

|---|---|---|

| C3-Carboxylic Acid (Amidation) | Diverse Amines (e.g., alkylamines, anilines, heterocyclic amines) | Exploring interactions via the amide vector. |

| C2-Amino (Acylation) | Diverse Carboxylic Acids (e.g., aliphatic, aromatic, heteroaromatic acids) | Modulating properties via the acylamino side chain. |

| Combined C2 and C3 Diversification | Combinations of Amine and Carboxylic Acid sets | Generation of a large, two-dimensional library with extensive structural diversity. |

Structural Features Influencing Molecular Interactions in Chemical Systems

Conformational Analysis of the 2-Boc-amino-6-methoxy-nicotinic Acid Scaffold

The three-dimensional structure and conformational flexibility of the this compound scaffold are largely governed by the rotational dynamics around key single bonds. The most significant of these is the C2-N bond connecting the bulky tert-butoxycarbonyl (Boc) amino group to the pyridine (B92270) ring. Unlike a simple amine, the adjacent carbonyl group of the Boc protector introduces partial double bond character, leading to planar urethane (B1682113) linkage.

Computational and crystallographic studies on analogous Boc-protected amino acids and peptides have shown that the urethane amide bond can exist in both trans and cis conformations. nih.gov In contrast to typical peptide bonds where the trans form is overwhelmingly favored, the energy difference between the cis and trans conformers of a Boc-group is often small, allowing for the presence of both in solution. nih.gov The large steric profile of the tert-butyl group significantly influences the rotational energy barrier and the preferred dihedral angles relative to the pyridine ring. This steric hindrance minimizes interaction with the adjacent methoxy (B1213986) group at the C6 position and the ring nitrogen atom. The molecule will likely adopt a conformation where the bulky tert-butyl group is oriented away from the plane of the pyridine ring to minimize van der Waals strain.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Cis-Trans Energy Difference (ΔE) | Typically low, ~0-2 kcal/mol | Both conformers can be populated at room temperature. |

| Preferred Conformation | Often non-planar with respect to the aromatic ring | Minimizes steric clash between the tert-butyl group and ortho substituents. |

| Rotational Barrier (Caryl-N) | Can range from 15 to >25 kcal/mol | High barriers can lead to atropisomerism (see Section 5.2). |

Stereochemical Considerations in Synthesis and Their Impact on Subsequent Reactivity

A significant stereochemical feature of the this compound structure is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. wikipedia.org In this molecule, the axis of potential chirality is the C2-N bond of the Boc-amino substituent. The presence of bulky groups at both the C2 (Boc-amino) and C6 (methoxy) positions of the pyridine ring can create a rotational energy barrier high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature. nih.gov

For atropisomers to be stable and separable, the rotational barrier must be sufficiently high, typically defined as having a half-life of interconversion of at least 1000 seconds, which corresponds to an energy barrier of approximately 22-23 kcal/mol at room temperature. wikipedia.org The synthesis of such a compound without specific chiral directing agents would likely produce a racemic mixture of the two atropisomers. The existence of stable atropisomers would have a profound impact on subsequent reactivity, as the fixed spatial arrangement of the functional groups could dictate the stereochemical outcome of reactions at the carboxyl group or other positions on the scaffold.

| Class | Rotational Barrier (kcal/mol at 37 °C) | Half-life (t1/2) | Implication |

|---|---|---|---|

| Class 1 | < 20 | < 60 seconds | Freely interconverting; not separable under normal conditions. |

| Class 2 | 20 - 28 | 60 seconds to 4.5 years | Separable, but may racemize depending on conditions (e.g., heat). |

| Class 3 | > 28 | > 4.5 years | Configurationally stable; behave as distinct chemical entities. |

Influence of Substituents (Boc, Methoxy, Carboxyl) on Electronic and Steric Properties Relevant to Reactivity

The reactivity of the this compound molecule is a direct consequence of the combined steric and electronic effects of its three key substituents on the pyridine ring.

Steric Properties:

2-Boc-amino group: This is the most sterically demanding group. Its large tert-butyl moiety hinders access to the C2 position and the adjacent ring nitrogen, potentially influencing reactions that require coordination to the nitrogen or attack at nearby carbons.

6-Methoxy group: While smaller than the Boc-amino group, the methoxy group still provides significant steric bulk at the C6 position, further hindering approaches to the ring nitrogen.

3-Carboxyl group: This group is planar and offers moderate steric hindrance at the C3 position.

Electronic Properties: The pyridine ring is inherently electron-deficient compared to benzene. The substituents modulate this property significantly:

6-Methoxy group: The oxygen atom is a strong resonance donor (+M) and a moderate inductive withdrawer (-I). The resonance effect dominates, strongly activating the pyridine ring and directing electrophilic attack to the ortho and para positions (C5 and C3, respectively). reddit.com

3-Carboxyl group: This group is strongly electron-withdrawing through both induction (-I) and resonance (-M), deactivating the ring towards electrophilic substitution and making the ring more susceptible to nucleophilic attack. libretexts.org

The combination of two powerful electron-donating groups (amino and methoxy) and one strong electron-withdrawing group (carboxyl) creates a "push-pull" electronic system. This enhances the polarization of the pyridine ring and significantly influences its reactivity profile, including the acidity of the carboxyl group and the nucleophilicity of the ring nitrogen. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.

| Substituent | Electronic Effect | Hammett Constant (σp)a | Steric Effect |

|---|---|---|---|

| Boc-amino (-NHBoc) | Donating (Resonance) > Withdrawing (Inductive) | -0.15 (similar to -NHCOCH3) | Very Large |

| Methoxy (-OCH3) | Strongly Donating (Resonance) | -0.27 | Moderate |

| Carboxyl (-COOH) | Strongly Withdrawing (Resonance & Inductive) | +0.45 | Moderate |

aPara-position constants (σp) are shown as representative values of the electronic influence. libretexts.orgpitt.edu

Computational and Theoretical Studies in Support of Chemical Synthesis and Reactivity

Application of Density Functional Theory (DFT) for Structural Elucidation and Reactivity Prediction

Beyond structural determination, DFT is a cornerstone for predicting chemical reactivity. ias.ac.in Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. jocpr.com

Furthermore, Molecular Electrostatic Potential (MESP) maps, generated through DFT calculations, visualize the charge distribution across a molecule. jocpr.com These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) prone to nucleophilic attack. For a molecule like 2-Boc-amino-6-methoxy-nicotinic acid, MESP analysis can predict the most probable sites for various chemical reactions, guiding the design of selective synthetic transformations.

| Parameter | Description | Significance for Reactivity |

| Optimized Geometry | Provides the lowest energy structure with precise bond lengths and angles. | Determines steric accessibility of reactive sites. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. |

| MESP Map | Visualizes the electrostatic potential on the molecule's surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) centers. |

This interactive table summarizes key parameters obtained from DFT calculations and their importance in predicting the structure and reactivity of a molecule. The values are conceptual and represent the type of data generated in a typical DFT study of a substituted nicotinic acid.

Molecular Modeling Approaches for Understanding Synthetic Pathways and Reaction Intermediates

Molecular modeling encompasses a range of computational techniques used to simulate and understand the behavior of molecules, proving invaluable for deciphering complex synthetic pathways. By mapping the potential energy surface of a reaction, these methods can trace the entire course of a chemical transformation from reactants to products. researchgate.net This involves calculating the energies of all stationary points, including reactants, products, and any transient species such as reaction intermediates and transition states. acs.organu.edu.au

The identification and characterization of transition states—the highest energy points along the reaction coordinate—are particularly crucial. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of competing pathways, chemists can predict which reaction is more likely to occur under a given set of conditions.

For the synthesis of substituted pyridines, molecular modeling can elucidate the mechanisms of ring-forming reactions or subsequent functionalizations. baranlab.org For instance, in a multi-step synthesis, computational models can help identify the rate-determining step, offering a target for optimization. anu.edu.au Furthermore, modeling can reveal the structure and stability of short-lived reaction intermediates that are often difficult or impossible to observe experimentally. acs.org Techniques like reactive force field (ReaxFF) molecular dynamics can simulate the bond-breaking and bond-forming events over time, providing a dynamic picture of the reaction mechanism, as has been demonstrated in studies of pyridine (B92270) pyrolysis. researchgate.net This detailed understanding of reaction mechanisms allows for a more rational design of synthetic routes with improved efficiency and selectivity.

Prediction of Regioselectivity and Yields in Complex Synthetic Transformations

Predicting the outcome of chemical reactions, particularly regioselectivity and yield, is a primary goal of computational chemistry in support of synthesis. Regioselectivity—the preferential reaction at one site over other possible sites—is a significant challenge in the functionalization of highly substituted aromatic systems like this compound. bohrium.comresearchgate.net

Computational models can predict regioselectivity by calculating the relative energies of the intermediates or transition states corresponding to reactions at different positions on the molecule. arxiv.org The pathway with the lowest activation energy is predicted to be the major product channel. For example, in electrophilic aromatic substitution on the pyridine ring, DFT calculations can determine the stability of the sigma-complex (arenium ion) intermediate formed by attack at each possible position. The most stable intermediate typically corresponds to the observed major regioisomer. nih.gov Such predictive tools are vital for designing synthetic strategies that avoid the formation of undesired isomers. nih.gov

More recently, the prediction of reaction yields has been advanced by the application of machine learning (ML). rjptonline.orgsesjournal.com Supervised ML models are trained on large datasets of known chemical reactions, learning the complex relationships between reactants, reagents, conditions, and the resulting yield. acs.orgnih.gov These models can use a variety of molecular descriptors as input, including those derived from DFT calculations, to represent the features of a reaction. ucla.edu Once trained, the model can predict the yield for a new, unseen reaction. While the accuracy of these predictions is highly dependent on the quality and scope of the training data, ML-based yield prediction is a rapidly advancing field that promises to significantly reduce the trial-and-error nature of synthetic route optimization. rjptonline.orgacs.org

| Reaction Site | Product Type | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

| Position 3 | C3-Substituted | +2.5 | Minor Product |

| Position 4 | C4-Substituted | 0.0 | Major Product |

| Position 5 | C5-Substituted | +4.1 | Minor Product |

This conceptual table illustrates how a computational model might predict the regioselectivity of a hypothetical functionalization reaction on a substituted pyridine ring. The site leading to the lowest energy intermediate is predicted to be the major product.

Q & A

Q. What isotopic labeling approaches are suitable for tracing this compound in metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.